molecular formula C12H11NO3 B1593558 Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 2065-28-3

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No. B1593558
CAS RN: 2065-28-3
M. Wt: 217.22 g/mol
InChI Key: VJCQAWFSNYNJLG-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of oxazole, a heterocyclic compound containing a five-membered ring with two unsaturated bonds, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” consists of a five-membered oxazole ring attached to a phenyl group and a methyl ester group . The oxazole ring contains two unsaturated bonds, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

“Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 251 . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their biological activities. Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be utilized in the synthesis of indole derivatives that are prevalent in natural products and drugs. These derivatives have shown promise in the treatment of cancer, microbial infections, and various disorders .

Antiviral Agents

The structural motif of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be incorporated into compounds designed as antiviral agents. Indole derivatives, for instance, have been reported to exhibit inhibitory activity against influenza A and other viruses, suggesting potential applications in antiviral drug development .

Anti-inflammatory and Anticancer Applications

The compound’s framework can be modified to create molecules with anti-inflammatory and anticancer properties. The indole core, which can be derived from Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, is known to bind with high affinity to multiple receptors, making it a valuable pharmacophore for therapeutic interventions .

Antioxidant Properties

Research indicates that indole derivatives, which can be synthesized from Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, possess antioxidant properties. These properties are crucial in combating oxidative stress-related diseases and could lead to the development of new antioxidants .

Xanthine Oxidase Inhibitors

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can serve as a precursor in the synthesis of xanthine oxidase inhibitors. These inhibitors are important in the treatment of gout and hyperuricemia, providing a therapeutic approach to managing these conditions .

Heterocyclic Chemistry Research

The compound is of interest in heterocyclic chemistry, where it can be used to explore new reactions and syntheses. Its oxazole ring is a versatile scaffold for creating novel heterocyclic compounds with potential applications in various fields of chemistry .

Computational Chemistry Studies

In computational chemistry, Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be used to model and predict the behavior of related compounds. Studies on its electronic properties, such as HOMO and LUMO energies, contribute to understanding its chemical stability and reactivity .

Green Chemistry Applications

The compound’s potential in green chemistry is noteworthy. It can be used in the development of environmentally friendly synthetic methodologies, such as catalysts and reactions that minimize the use of hazardous substances and reduce waste .

properties

IUPAC Name

methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQAWFSNYNJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352492
Record name Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

CAS RN

2065-28-3
Record name Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ethanol solution of freshly prepared benzoyl chloride oxime (14.0 g, 90 mmol) (100 mL) was added dropwise, at 5° C. to methyl acetoacetate (11.18 g, 96 mmol) and triethyl amine (13 mL, 103 mmol) in ethanol (50 ml) After stirring for 12 hr at ambient temperature, the solution was diluted with CH2Cl2, washed with 1N HCl. saturated NaHCO3, brine, dried over MgSO4 and evaporated to give amber oil. Flash chromatography (silica) with 10% ethyl acetate in hexanes afforded the title compound (7.56 g, 39% yield) as a white solid: MS m/z MH+218 (100); 1H NMR (CDCl3) δ 2.78 (s, 3H), 3.81 (s, 3H), 7.45–7.55 (m, 3H), 7.65–7.69 (m, 2H).
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hexanes
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100 mL
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11.18 g
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13 mL
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50 mL
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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